4-Chloro-6-methyl-3-nitrocoumarin
Overview
Description
4-Chloro-6-methyl-3-nitrocoumarin is a chemical compound that belongs to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-3-nitrocoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. Another method is the Knoevenagel reaction, which involves the condensation of aromatic aldehydes with 1,3-diketones in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-3-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-6-methyl-3-aminocoumarin, while substitution of the chloro group can produce various coumarin derivatives .
Scientific Research Applications
4-Chloro-6-methyl-3-nitrocoumarin has numerous applications in scientific research, including:
Fluorescence Studies: The compound’s unique fluorescence properties make it valuable for studying molecular interactions and detecting biological molecules.
Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Molecular Probes: The compound is used as a molecular probe in biological experiments to study enzyme activities and cellular processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-3-nitrocoumarin involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrocoumarin
- 6-Methyl-3-nitrocoumarin
- 4-Chloro-6-methylcoumarin
Uniqueness
4-Chloro-6-methyl-3-nitrocoumarin is unique due to the presence of both chloro and nitro groups, which impart distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactions and applications that may not be achievable with similar compounds .
Properties
IUPAC Name |
4-chloro-6-methyl-3-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO4/c1-5-2-3-7-6(4-5)8(11)9(12(14)15)10(13)16-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEUQTVZPWYAKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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